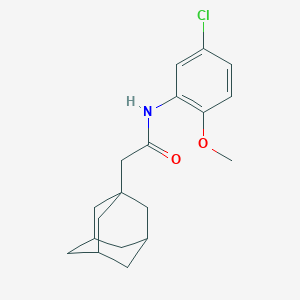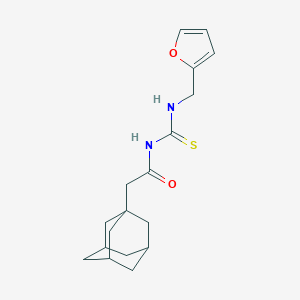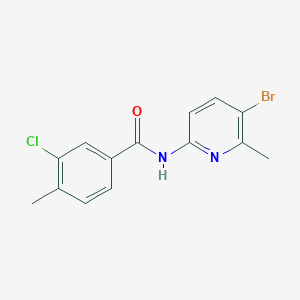![molecular formula C18H21ClN2O B251300 4-chloro-N-{4-[(diethylamino)methyl]phenyl}benzamide](/img/structure/B251300.png)
4-chloro-N-{4-[(diethylamino)methyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-{4-[(diethylamino)methyl]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DEAB and is a member of the benzamide family of compounds.
Scientific Research Applications
4-chloro-N-{4-[(diethylamino)methyl]phenyl}benzamide has been extensively studied for its potential applications in various fields. In cancer research, DEAB has been shown to inhibit the activity of the enzyme aldehyde dehydrogenase (ALDH), which is involved in the detoxification of chemotherapeutic agents. This inhibition results in increased sensitivity of cancer cells to chemotherapy and has been proposed as a potential strategy to overcome drug resistance.
In stem cell research, DEAB has been used to inhibit ALDH activity, which is necessary for the maintenance of stem cell properties. This inhibition results in the differentiation of stem cells into specific cell types, which has potential applications in regenerative medicine.
Mechanism of Action
The mechanism of action of 4-chloro-N-{4-[(diethylamino)methyl]phenyl}benzamide involves the inhibition of ALDH activity. ALDH is an enzyme that is responsible for the oxidation of aldehydes to carboxylic acids, which is a critical step in the detoxification of chemotherapeutic agents. Inhibition of this enzyme results in the accumulation of toxic aldehydes, leading to increased sensitivity of cancer cells to chemotherapy.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of ALDH activity. This inhibition results in the accumulation of toxic aldehydes, which can lead to cell death in cancer cells. In stem cells, inhibition of ALDH activity results in the differentiation of stem cells into specific cell types.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-chloro-N-{4-[(diethylamino)methyl]phenyl}benzamide in lab experiments is its ability to selectively inhibit ALDH activity. This specificity allows for the targeted inhibition of ALDH without affecting other enzymes or cellular processes. However, one limitation of using DEAB is its potential toxicity, which can affect cell viability and lead to inaccurate experimental results.
Future Directions
There are several future directions for the use of 4-chloro-N-{4-[(diethylamino)methyl]phenyl}benzamide in scientific research. In cancer research, DEAB has shown promise as a potential strategy to overcome drug resistance. Further studies are needed to optimize the use of DEAB in combination with chemotherapy to improve treatment outcomes. In stem cell research, DEAB has potential applications in regenerative medicine, and further studies are needed to explore its use in tissue engineering and cell-based therapies. Additionally, the development of more selective ALDH inhibitors could lead to the discovery of new therapeutic targets for cancer and other diseases.
Synthesis Methods
The synthesis of 4-chloro-N-{4-[(diethylamino)methyl]phenyl}benzamide involves the reaction of 4-chlorobenzoic acid with N,N-diethyl-4-(aminomethyl)aniline in the presence of a catalyst. The resulting product is then purified to obtain the final compound. This method has been optimized to produce high yields of the compound and is widely used in research laboratories.
Properties
Molecular Formula |
C18H21ClN2O |
|---|---|
Molecular Weight |
316.8 g/mol |
IUPAC Name |
4-chloro-N-[4-(diethylaminomethyl)phenyl]benzamide |
InChI |
InChI=1S/C18H21ClN2O/c1-3-21(4-2)13-14-5-11-17(12-6-14)20-18(22)15-7-9-16(19)10-8-15/h5-12H,3-4,13H2,1-2H3,(H,20,22) |
InChI Key |
QJARHXUCTVIHRA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 5-({[(1-adamantylacetyl)amino]carbothioyl}amino)isophthalate](/img/structure/B251217.png)
![N-(1-adamantylacetyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B251218.png)
![N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B251219.png)
![N-(1-adamantylacetyl)-N'-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B251221.png)
![N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea](/img/structure/B251222.png)
![2-[(1-Adamantylacetyl)amino]benzamide](/img/structure/B251226.png)

![Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate](/img/structure/B251229.png)

![Methyl 2-({[(1-adamantylacetyl)amino]carbothioyl}amino)benzoate](/img/structure/B251232.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B251235.png)

![2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251237.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251238.png)
